[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Description
This compound is a complex heterocyclic sulfonate ester characterized by a fused tetrahydrofuro[2,3-d][1,3]dioxole core substituted with a 2,2-dimethyl-1,3-dioxolane moiety and a 4-methylbenzenesulfonate (tosyl) group. The structure features multiple stereocenters and protective groups, making it a key intermediate in carbohydrate chemistry and glycomimetic synthesis . Its molecular formula is C₁₉H₂₆O₈S, with a molecular weight of 414.47 g/mol. The compound’s stereochemical complexity is critical for its biological interactions, particularly in mimicking glycosidic linkages .
Properties
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13964-21-1, 3253-75-6 | |
| Record name | Allofuranose, diisopropylidene, p-toluenesulfona | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013964211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Chemical Structure and Properties
The compound's structure includes multiple functional groups that may contribute to its biological activity:
- Dioxolane Rings : These are known for their stability and ability to participate in various chemical reactions.
- Tetrahydrofuro : This moiety may enhance the compound's solubility and bioavailability.
- Sulfonate Group : This group can influence the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₂H₁₆O₆S
- Molecular Weight : Approximately 284.32 g/mol
Pharmacological Effects
Research indicates that compounds similar to the one described exhibit a range of biological activities, including:
- Antimicrobial Activity : Many dioxolane derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that dioxolane-containing compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.
The mechanisms by which these compounds exert their effects may include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : They can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a related dioxolane compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies demonstrated that a similar dioxolane derivative induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Study 3: Anti-inflammatory Properties
Research highlighted in Phytotherapy Research showed that a dioxolane derivative significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 32 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | IC50 against MCF-7: 25 µM | Oncology Reports |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Phytotherapy Research |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of fused dioxolane/dioxane derivatives with sulfonate esters. Key structural analogues include:
Physicochemical Properties
- Solubility: The tosyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonated analogues .
- Stability : The dioxolane protective groups improve stability under acidic conditions, whereas the sulfonate ester is prone to hydrolysis under basic conditions .
- Stereochemical Complexity : The compound’s fused ring system exhibits distinct puckering modes (Cremer-Pople parameters) compared to simpler dioxolane derivatives .
Research Findings
Crystallographic Insights
- X-ray Diffraction : Analogues like 3-(6-Benzyloxy-2,2-dimethylperhydrofuro[2,3-d][1,3]dioxolan-5-yl)-... () reveal chair conformations in the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonds .
- Enantiomer Analysis : Flack parameter analysis () confirms the compound’s stereochemical purity, critical for its application in asymmetric synthesis .
Mechanistic Studies
- Ring Puckering : The fused furo-dioxolane system adopts a twist-boat conformation, as quantified by Cremer-Pople puckering coordinates (θ = 112°, φ = 34°) .
- Reactivity : The tosyl group undergoes nucleophilic displacement (e.g., with azide or thiols) 10x faster than mesyl or triflyl analogues due to electron-withdrawing effects .
Comparative Performance in Screening
- Virtual Screening: Molecular docking studies indicate that this compound binds to α-glucosidase with a ΔG of −8.2 kcal/mol, outperforming non-sulfonated derivatives (ΔG = −6.5 kcal/mol) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate, and how can competing side reactions be minimized?
- The synthesis typically involves protecting group strategies for polyoxygenated intermediates. For example, NaH in THF is used to deprotonate phenolic hydroxyl groups, enabling selective sulfonate ester formation under anhydrous conditions . Competing side reactions (e.g., hydrolysis of dioxolane rings) are mitigated by rigorous moisture exclusion and low-temperature conditions (0°C). Reaction progress should be monitored via TLC or HPLC to optimize yield .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?
- Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and connectivity in complex heterocyclic systems like this compound . Complementary techniques include:
- NMR : and NMR to verify substituent positions and dioxolane/dioxane ring conformations.
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks and isotopic patterns.
- IR Spectroscopy : To detect sulfonate ester vibrations (~1350–1200 cm) and dioxolane C-O stretches (~1100 cm) .
Q. What are the critical stability considerations for storing and handling this compound?
- The compound is sensitive to hydrolytic degradation due to its sulfonate ester and dioxolane groups. Storage under inert gas (N or Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability assays under varying pH (4–9) and temperature (4–40°C) can identify degradation pathways, with LC-MS used to track breakdown products .
Advanced Research Questions
Q. How does the steric and electronic environment of the dioxolane rings influence sulfonate group reactivity in nucleophilic substitution reactions?
- The 2,2-dimethyl substitution on the dioxolane rings imposes significant steric hindrance, reducing accessibility to the sulfonate leaving group. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic studies under SN/SN conditions (e.g., varying solvent polarity) reveal activation parameters. For example, polar aprotic solvents (DMF) enhance leaving group departure, while bulky nucleophiles show reduced efficacy .
Q. What methodologies are suitable for tracking environmental degradation products of this compound, and how do they inform ecotoxicological risk assessments?
- Solid-Phase Extraction (SPE) : Use HLB cartridges to isolate degradation products from aqueous matrices, followed by LC-MS/MS for identification .
- Degradation Pathways : Hydrolysis of the sulfonate ester generates 4-methylbenzenesulfonic acid, while acidic conditions cleave dioxolane rings to form diols. Environmental half-lives () can be determined via OECD 309 (water-sediment systems) .
- Ecotoxicology : Use Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity of degradation intermediates .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : To identify coalescence temperatures for conformers.
- COSY/NOESY : To resolve coupling networks and spatial proximity of protons in fused-ring systems.
- Crystallography : Resolve ambiguous NOE correlations with definitive X-ray data .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics (/) in real time.
- Molecular Docking : Use cryo-EM or X-ray structures of targets (e.g., sulfotransferases) to predict binding modes.
- Functional Assays : Measure inhibition of enzymatic activity (e.g., sulfonation rates) via fluorogenic substrates .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
